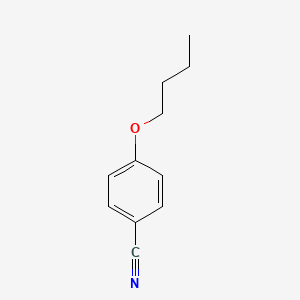

4-Butoxybenzonitrile

説明

Contextualizing 4-Butoxybenzonitrile within Contemporary Organic Chemistry Research

In the vast landscape of organic chemistry, the study of substituted benzene (B151609) derivatives serves as a cornerstone for developing new materials and therapeutic agents. frontiersin.org this compound, with its para-substituted pattern, offers a scaffold for further molecular elaboration. vulcanchem.com Its presence in the chemical literature highlights its utility as an intermediate in the synthesis of more complex structures, including liquid crystals and biologically active compounds. uobabylon.edu.iqchemicalbook.comchemdad.com The reactivity of both the nitrile and the butoxy groups allows for a diverse range of chemical transformations, making it a versatile tool for organic chemists.

Evolution of Research Interests in Benzonitrile (B105546) Derivatives, including this compound

Research into benzonitrile derivatives has evolved significantly over the decades. Initially valued as solvents and intermediates in the dye and rubber industries, their applications have expanded into high-tech areas. consegicbusinessintelligence.com The discovery that specific substitution patterns on the benzene ring could lead to materials with unique optical and electronic properties spurred a new wave of research. researchgate.net this compound and its analogs have been investigated for their potential in creating liquid crystalline materials, where the molecular shape and polarity are crucial for inducing the desired mesophases. chemicalbook.comcore.ac.uk Furthermore, the incorporation of the benzonitrile moiety into pharmaceutical candidates has become a common strategy in drug discovery. sioc-journal.cnrsc.orgacs.org

Current and Emerging Paradigms in the Investigation of Substituted Benzonitriles

Modern research on substituted benzonitriles is characterized by a focus on efficiency, sustainability, and the development of materials with tailored properties. acs.org Green chemistry principles are increasingly being applied to the synthesis of these compounds, with an emphasis on minimizing waste and using less hazardous reagents. rsc.org There is also a growing interest in the photophysical properties of benzonitrile derivatives for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to fine-tune the electronic properties of the benzonitrile core through the introduction of various substituents, like the butoxy group, is central to these efforts.

Significance of the Butoxy and Nitrile Functional Groups in Molecular Design

The butoxy and nitrile functional groups in this compound each contribute distinct and valuable characteristics to its molecular profile.

The butoxy group (-OC₄H₉) is an electron-donating group that can influence the electronic properties of the aromatic ring. Its flexible alkyl chain can also impact the physical properties of the molecule, such as its melting point and solubility. vulcanchem.com In the context of materials science, the length and branching of the alkoxy chain are critical for controlling the phase behavior of liquid crystals. mdpi.com In medicinal chemistry, the butoxy group can enhance the lipophilicity of a drug candidate, potentially improving its absorption and distribution in the body.

The nitrile group (-C≡N) is a strongly polar and electron-withdrawing group. acs.org It is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides. benthamscience.com In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen, and it can participate in hydrogen bonding and other polar interactions with biological targets. sioc-journal.cnacs.orgresearchgate.net Its presence can also block metabolic pathways, thereby increasing the stability of a drug. sioc-journal.cn

The combination of these two functional groups in a single molecule creates a unique electronic and steric profile, making this compound a valuable synthon for a variety of applications.

Interdisciplinary Research Relevance of this compound

The utility of this compound extends beyond traditional organic chemistry, finding applications in several interdisciplinary fields:

Materials Science: As a precursor to liquid crystals, the molecular structure of this compound is a key determinant of the resulting material's properties. chemicalbook.comcore.ac.uk Its derivatives are also being explored for their potential in nonlinear optics and as components of advanced polymers. ipl.pt

Medicinal Chemistry: The benzonitrile scaffold is present in a number of approved drugs and clinical candidates. consegicbusinessintelligence.comrsc.org The ability of the nitrile group to act as a key binding element or to modulate the pharmacokinetic properties of a molecule makes this compound an attractive starting point for the synthesis of new therapeutic agents. sioc-journal.cnmdpi.combeilstein-journals.orgnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | vulcanchem.comthermofisher.com |

| Molecular Weight | 175.23 g/mol | vulcanchem.comchemicalbook.com |

| Appearance | Colorless liquid or crystalline solid | vulcanchem.comthermofisher.comfishersci.com |

| Melting Point | 35 °C | vulcanchem.comchemicalbook.com |

| Boiling Point | 240-244 °C | vulcanchem.comthermofisher.comchemicalbook.com |

| Density | 0.999 g/mL at 25 °C | vulcanchem.comchemicalbook.com |

| Refractive Index | 1.526 (at 20 °C) | vulcanchem.comchemicalbook.com |

| CAS Number | 5203-14-5 | vulcanchem.comthermofisher.comchemicalbook.com |

Structure

3D Structure

特性

IUPAC Name |

4-butoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGQINKVTNAIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199998 | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-14-5 | |

| Record name | 4-Butoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Butoxybenzonitrile

Established Synthetic Routes to 4-Butoxybenzonitrile

Several well-documented methods exist for the synthesis of this compound, each with its own set of reagents and conditions. These routes include palladium-catalyzed ether synthesis, nucleophilic aromatic substitution, alkylation reactions, the Schmidt reaction, and light-enabled denitrative etherification.

Palladium-Catalyzed Intermolecular Aryl Ether Synthesis of this compound

The formation of aryl ethers through palladium-catalyzed reactions represents a powerful tool in organic synthesis. google.comgoogle.comnih.gov The Buchwald-Hartwig amination, a well-known palladium-catalyzed cross-coupling reaction, provides a foundational understanding of the mechanism, which involves oxidative addition, addition of the nucleophile, and reductive elimination. wikipedia.orgorganic-chemistry.org

In a specific example demonstrating the synthesis of a related compound, 4-t-butoxybenzonitrile, a palladium catalyst is used to facilitate the intermolecular formation of the carbon-oxygen bond. google.com The reaction involves the oxidative addition of a Pd(0) complex to an aryl halide, creating a Pd(II) intermediate. google.com This intermediate then reacts with an alcohol or alkoxide, and following deprotonation and reductive elimination, the aryl ether product is formed, regenerating the catalyst. google.com For the synthesis of 4-isopropoxy-benzonitrile, a reaction between 4-bromobenzonitrile (B114466) and 2-propanol was successfully carried out at 50°C using a palladium catalyst with Tol-BINAP as a ligand, yielding the product in 80% isolated yield. google.com

| Reactants | Catalyst System | Conditions | Product | Yield |

| 4-bromobenzonitrile, 2-propanol | Pd₂(dba)₃, Tol-BINAP | Toluene, 50°C | 4-isopropoxy-benzonitrile | 80% google.com |

| 4-bromobenzonitrile, Na(OtBu) | Pd(OAc)₂, (R)-(+)-Tol-BINAP | Toluene | 4-t-butoxybenzonitrile | Not specified ambeed.com |

Nucleophilic Aromatic Substitution in the Synthesis of this compound (e.g., from 4-fluorobenzonitrile (B33359) with potassium tert-butoxide)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. colby.edustanford.eduwalisongo.ac.idmdpi.com The reaction of 4-fluorobenzonitrile with potassium tert-butoxide is a documented method for producing 4-tert-butoxybenzonitrile (B71709). nih.govfau.edu This reaction is often carried out in a suitable solvent like THF and can proceed to completion under reflux conditions. google.com

The general procedure involves dissolving the alcohol in a solvent with a strong base, such as potassium tert-butoxide, followed by the addition of the activated aryl halide. google.com The reaction mixture is then heated to drive the substitution. google.com For instance, the synthesis of 4-tert-butoxy benzonitrile (B105546) was achieved through the nucleophilic aromatic substitution of 4-fluorobenzonitrile with 1 M potassium tert-butoxide. nih.gov Mechanistically, the reaction proceeds via the addition of the nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group. colby.edu

| Aryl Halide | Nucleophile | Base | Solvent | Conditions | Product |

| 4-fluorobenzonitrile | tert-butanol | Potassium tert-butoxide | THF | Reflux, 18h | 4-tert-butoxybenzonitrile nih.govgoogle.com |

| 4-fluorobenzonitrile | p-cresol | Potassium tert-butoxide | Not specified (microwave) | Not specified | 4-(p-tolyloxy)benzonitrile colby.edu |

| 4-fluorobenzaldehyde | 4-methoxyphenol | Potassium carbonate | DMSO | 140°C, 30 min | 4-(4-methoxyphenoxy)benzaldehyde walisongo.ac.id |

Alkylation Reactions for this compound Formation (e.g., from 4-cyanophenol with 1-bromobutane)

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including this compound. utahtech.eduuga.edu This reaction involves the deprotonation of a phenol (B47542), in this case, 4-cyanophenol, to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as 1-bromobutane. uobabylon.edu.iqresearchgate.net

A typical procedure involves heating a mixture of 4-cyanophenol and a base like potassium hydroxide (B78521) in a solvent such as absolute ethanol. uobabylon.edu.iq After the initial reaction, the alkylating agent, 1-bromobutane, is added, and the mixture is refluxed for an extended period, for example, 72 hours, to ensure the completion of the reaction. uobabylon.edu.iq The use of a phase transfer catalyst, like tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

| Phenol | Alkylating Agent | Base | Solvent | Conditions | Product |

| 4-cyanophenol | 1-bromobutane | Potassium hydroxide | Absolute ethanol | Reflux, 72h | This compound uobabylon.edu.iqresearchgate.net |

| 4-ethylphenol | methyl iodide | Sodium hydroxide | Not specified | Reflux, 1h | 4-ethylanisole utahtech.edu |

Schmidt Reaction for Aromatic Nitrile Synthesis, including this compound (e.g., from 4-butoxybenzaldehyde (B1265825) using TMSN₃ and triflic acid)

The Schmidt reaction provides a pathway for the synthesis of nitriles from aldehydes. organic-chemistry.orghighfine.comorganic-chemistry.org This reaction typically involves treating an aldehyde with an azide (B81097) source in the presence of a strong acid. organic-chemistry.orgresearchgate.net A modified and improved protocol for this transformation utilizes azidotrimethylsilane (B126382) (TMSN₃) as the azide source and a substoichiometric amount of triflic acid (TfOH) as the catalyst. mdpi.comnih.gov

For the synthesis of this compound, 4-butoxybenzaldehyde is reacted with TMSN₃ in a mixed solvent system of hexafluoro-2-propanol (HFIP) and acetonitrile (B52724) (ACN). mdpi.com The addition of triflic acid initiates the reaction, which proceeds at room temperature for a short duration. mdpi.comnih.gov This method is noted for its high efficiency, broad substrate scope, and the avoidance of an aqueous workup. mdpi.comnih.gov The reaction of 4-butoxybenzaldehyde under these conditions afforded this compound in an 82% yield. mdpi.com

| Aldehyde | Reagents | Catalyst | Solvent | Conditions | Product | Yield |

| 4-butoxybenzaldehyde | TMSN₃ | Triflic acid (40 mol%) | HFIP/ACN (1:1) | Room temperature, 30 min | This compound | 82% mdpi.com |

| 4-nitrobenzaldehyde | TMSN₃ | Triflic acid | HFIP/ACN | Room temperature | 4-nitrobenzonitrile | Good to high yields nih.gov |

Light-Emitting Diode (LED) Light-Enabled Denitrative Etherification for this compound Synthesis

A novel and catalyst-free approach for the synthesis of ethers involves the denitrative etherification of electron-deficient nitroarenes, enabled by visible light from LEDs. semanticscholar.orgresearchgate.net This method has been successfully applied to the synthesis of 4-ethoxybenzonitrile (B1329842) from 4-nitrobenzonitrile.

The reaction is carried out by mixing the nitroarene, an alcohol, and a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at room temperature, under irradiation from a white LED light. semanticscholar.org Interestingly, the reaction does not proceed in the dark but is efficiently promoted by the light. semanticscholar.orgresearchgate.net The proposed mechanism involves the formation of an intermediate by the attack of the alkoxide on the nitroarene, which then absorbs energy from the LED light, leading to the removal of the nitro group and the formation of the ether product. researchgate.net This method offers a transition-metal-free and mild alternative for ether synthesis. semanticscholar.org

| Nitroarene | Alcohol | Base | Solvent | Conditions | Product | Yield |

| 4-nitrobenzonitrile | Absolute ethanol | NaOH | DMF | White LED irradiation, room temperature, 60 min | 4-ethoxybenzonitrile | 80% semanticscholar.org |

| Ethyl 4-nitrobenzoate | Absolute ethanol | NaOH | DMF | White LED irradiation, room temperature | Ethyl 4-ethoxybenzoate | Good yield semanticscholar.org |

Novel Synthetic Approaches and Reaction Development

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. Recent advancements relevant to the synthesis of this compound and related structures include the use of scandium(III) triflate as a photocatalyst for the direct cyanation of aromatic compounds. In one study, the cyanation of butoxybenzene (B75284) using Sc(OTf)₃ under blue LED irradiation resulted in a quantitative yield of this compound. chemrxiv.org

Furthermore, photocatalysis using heterogeneous catalysts like K-modified carbon nitride (CN-K) is emerging as a sustainable method for constructing complex nitrogen-containing heterocycles, indicating the potential for novel light-driven reactions. nih.gov The development of photocatalytic systems, including those using organic dyes like 4CzIPN or metal complexes, for various transformations such as the synthesis of esters and γ-lactams, highlights the broad potential of photochemistry in modern organic synthesis. vapourtec.comresearchgate.netcjcatal.com While not yet specifically applied to the synthesis of this compound in the reviewed literature, these novel photocatalytic approaches represent a promising future direction for the development of more efficient and sustainable synthetic routes.

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to create more environmentally friendly and sustainable processes. core.ac.ukjetir.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

One approach that aligns with green chemistry principles is the use of phase-transfer catalysis (PTC). bcrec.idwikipedia.orgresearchgate.net PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for organic solvents. wikipedia.orgresearchgate.net This technique has been successfully employed in the synthesis of ethers, a reaction type central to producing this compound. bcrec.id For instance, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) has been achieved using a multi-site phase transfer catalyst under heterogeneous solid-liquid conditions, which demonstrates the potential for greener etherification processes. bcrec.id

Another green approach involves the Schmidt reaction, which can convert aldehydes to nitriles. An improved protocol for this reaction uses a substoichiometric amount of triflic acid as a catalyst in hexafluoro-2-propanol (HFIP), a solvent known for its ability to enable reactions with low catalyst loading. nih.gov This method has been shown to be effective for a broad range of aldehydes, including 4-butoxybenzaldehyde, to produce the corresponding nitriles in good yields without requiring an aqueous workup. mdpi.com

Catalyst Development and Optimization for Enhanced Synthesis Yields and Selectivity

Catalyst development is crucial for optimizing the synthesis of this compound, aiming for higher yields and greater selectivity. rsc.org The traditional Williamson ether synthesis can be enhanced through the use of various catalytic systems. numberanalytics.com

Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) are effective in accelerating the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. wikipedia.orgyoutube.com The catalyst transports the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. youtube.com The efficiency of the PTC can be influenced by the structure of the catalyst and the reaction conditions. researchgate.net

Palladium-catalyzed reactions have also been explored for the synthesis of aryl ethers. For example, the synthesis of 4-tert-butoxybenzonitrile, a related compound, has been demonstrated using a palladium acetate (B1210297) catalyst with a binaphthyl-based phosphine (B1218219) ligand (Tol-BINAP). google.comgoogle.com This highlights the potential for transition-metal catalysis in forming the ether linkage in 4-alkoxybenzonitriles.

In the Sandmeyer-type cyanation of arenediazonium salts, palladium chloride (PdCl2) has been used as a catalyst to produce aryl nitriles. rsc.org In one study, this compound was synthesized from the corresponding arenediazonium tetrafluoroborate (B81430) using PdCl2 and silver oxide (Ag2O) in acetonitrile, achieving a 61% yield. rsc.org

The following table summarizes different catalytic systems used in the synthesis of this compound and related compounds:

| Catalyst System | Reactants | Product | Yield | Reference |

| Potassium Hydroxide | 4-Cyanophenol, n-Butyl Bromide | This compound | 95% | uobabylon.edu.iq |

| Triflic Acid (TfOH) | 4-Butoxybenzaldehyde, Azidotrimethylsilane (TMSN3) | This compound | 85% | mdpi.com |

| Palladium Chloride (PdCl2), Silver Oxide (Ag2O) | 4-Butoxybenzenediazonium Tetrafluoroborate, Acetonitrile | This compound | 61% | rsc.org |

| Palladium Acetate (Pd(OAc)2), Tol-BINAP | 4-Bromobenzonitrile, Sodium tert-butoxide | 4-tert-Butoxybenzonitrile | - | google.comgoogle.com |

Mechanistic Investigations of C-O Bond Formation in this compound Synthesis

The primary mechanism for the formation of the C-O ether bond in the synthesis of this compound via the Williamson ether synthesis is an S(_N)2 (bimolecular nucleophilic substitution) reaction. numberanalytics.commasterorganicchemistry.com

The key steps in this mechanism are:

Deprotonation: A base, such as potassium hydroxide, deprotonates the hydroxyl group of 4-cyanophenol to form a more nucleophilic phenoxide ion. numberanalytics.comuobabylon.edu.iq

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the n-butyl halide (e.g., n-butyl bromide). This attack occurs from the backside of the carbon-halogen bond. masterorganicchemistry.com

Transition State: A transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken.

Product Formation: The halide ion is displaced as a leaving group, resulting in the formation of the ether, this compound. numberanalytics.com

The use of a phase-transfer catalyst facilitates this process by transporting the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. wikipedia.orgresearchgate.net

In palladium-catalyzed etherification, the mechanism is more complex, involving oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with the alcohol or alkoxide, and finally reductive elimination to form the aryl ether and regenerate the palladium(0) catalyst.

Photocatalytic Strategies in Benzonitrile Derivatives Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. sioc-journal.cnresearchgate.net Visible-light photoredox catalysis, in particular, has been utilized for the synthesis of various organic compounds, including derivatives of benzonitrile. beilstein-journals.orgbeilstein-journals.org

While specific studies focusing solely on the direct photocatalytic synthesis of this compound are limited, the principles have been applied to the synthesis of other benzonitrile derivatives. For instance, Eosin Y, a readily available and environmentally friendly dye, has been used as a photocatalyst for the synthesis of benzimidazole (B57391) derivatives from benzonitrile derivatives in water. sioc-journal.cnresearchgate.net This reaction proceeds via a radical cyclization mechanism under visible light irradiation. sioc-journal.cn

Another strategy involves the direct C-H cyanation of aromatic compounds. Scandium triflate (Sc(OTf)3) has been shown to act as a visible light photocatalyst for the aerobic oxidative C-H functionalization of aromatic substrates, including direct cyanation of the aromatic ring. researchgate.net This suggests a potential pathway for synthesizing benzonitrile derivatives through direct functionalization of a butoxybenzene precursor.

The general mechanism for such photocatalytic reactions involves the excitation of the photocatalyst by visible light, followed by an electron transfer process with the substrate to generate a reactive radical intermediate, which then undergoes further transformation to form the final product. beilstein-journals.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of this compound synthesis, advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored. amt.ukmdpi.comamericanpharmaceuticalreview.com

Microwave-Assisted Synthesis for this compound and its Derivatives

Microwave-assisted synthesis has gained significant attention as a method to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.orgarabjchem.org The use of microwave irradiation can be particularly beneficial for the Williamson ether synthesis.

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, the synthesis of related alkoxybenzonitriles has been reported with low yields under certain conditions. However, microwave-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds and other derivatives where rapid heating is advantageous. mdpi.comarabjchem.org For example, the synthesis of 4-amino pyrimidine (B1678525) analogues has been achieved with high yields using a heterogeneous catalyst under microwave irradiation. rsc.org This indicates the potential for optimizing the synthesis of this compound using this technology.

Flow Chemistry Applications in the Production of this compound

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.ukamericanpharmaceuticalreview.comeuropa.eumdpi.com These benefits make it an attractive approach for the industrial production of fine chemicals like this compound. amt.uk

The principles of flow chemistry can be applied to various reaction types, including nitrations, hydrogenations, and aromatic substitutions, which are relevant to the synthesis of this compound and its precursors. amt.ukvapourtec.com For instance, the Williamson ether synthesis could be adapted to a flow process where the reactants are continuously pumped through a heated reactor tube or channel, potentially containing a solid-supported catalyst or base. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.

While specific examples of the flow synthesis of this compound are not prevalent in the initial search, the general applicability of flow chemistry to ether synthesis and other relevant transformations suggests it is a promising area for future process development and optimization. amt.ukeuropa.eu

Purification Methodologies for High-Purity this compound

The synthesis of this compound often results in a crude product that contains unreacted starting materials, byproducts, and other impurities. To achieve high purity, which is essential for many of its applications, various purification techniques are employed. The most common and effective methods reported in the literature are flash column chromatography and High-Performance Liquid Chromatography (HPLC).

Flash Column Chromatography

Flash column chromatography is a widely utilized technique for the purification of this compound from reaction mixtures. mit.edu This method uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system that elutes the components of the mixture at different rates. rochester.edu The choice of solvent system is critical for achieving good separation. rochester.edu

In several reported syntheses, silica gel is the chosen adsorbent for the column. mdpi.comrsc.org The elution is typically performed using a gradient or isocratic solvent system composed of a nonpolar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate or dichloromethane. rochester.edumdpi.comrsc.org

For instance, following a Schmidt conversion of 4-butoxybenzaldehyde, the resulting this compound was purified on a CombiFlash system using a 4 g silica flash column. The elution was carried out with a gradient of 0%–5% ethyl acetate in hexanes over 40 minutes, yielding the product as a colorless oil. mdpi.com In another synthesis involving an N-Heterocyclic Carbene (NHC)-mediated reaction, the crude product was subjected to silica gel column chromatography with an eluent of ethyl acetate/hexane (1/20) to afford pure this compound. rsc.org Similarly, after a reaction to produce 4-iso-butoxybenzonitrile, the crude solution was purified by silica gel column chromatography using 5-7% ethyl acetate in hexanes. google.com

The effectiveness of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. These fractions are then combined and the solvent is evaporated to yield the purified this compound.

Interactive Data Table: Flash Column Chromatography Parameters for this compound Purification

| Starting Material/Reaction | Stationary Phase | Mobile Phase (Eluent) | Yield | Reference |

| 4-Butoxybenzaldehyde | Silica Gel | 0%–5% Ethyl acetate/hexanes | 82% | mdpi.com |

| 4-Cyanophenol and n-Butanol | Silica Gel | Ethyl acetate/hexane (1/20) | 89% | rsc.org |

| 4-iso-butoxybenzonitrile (crude) | Silica Gel | 5-7% Ethyl acetate/hexanes | 96.5% | google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. This method is particularly suitable for isolating high-purity samples or for analytical purposes to determine the purity of a sample. sielc.com

A reverse-phase HPLC (RP-HPLC) method has been described for the analysis of p-Butoxybenzonitrile. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The separation is achieved using a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.com In this setup, the most polar compounds elute first. rochester.edu

The mobile phase for the HPLC separation of p-Butoxybenzonitrile typically consists of a mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid. For applications where the purified compound needs to be analyzed by mass spectrometry (MS), phosphoric acid is replaced with a more volatile acid, such as formic acid. sielc.com

Interactive Data Table: HPLC Parameters for p-Butoxybenzonitrile Analysis

| Parameter | Description | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS-compatibility) | sielc.com |

| Application | Analytical separation, scalable to preparative isolation of impurities, pharmacokinetics. | sielc.com |

Molecular Design, Structure Activity Relationships, and Theoretical Chemistry of 4 Butoxybenzonitrile

Structure-Reactivity and Structure-Property Investigations

Influence of Butoxy Group on Aromatic Ring Reactivity

The butoxy group, an alkoxy substituent, significantly influences the reactivity of the aromatic ring. Like other alkoxy groups, it acts as an activating group in electrophilic aromatic substitution (EAS) reactions. lumenlearning.comorgosolver.comlibretexts.org This activation stems from two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect: The oxygen atom in the butoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect through the sigma bond. This effect, by itself, would deactivate the ring. lumenlearning.comlibretexts.org

Resonance Effect: The oxygen atom possesses non-bonding electron pairs that can be delocalized into the aromatic π-system through p-π conjugation. lumenlearning.comlibretexts.org This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

For oxygen-containing substituents, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect. libretexts.org This net donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it significantly more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org The increased electron density is concentrated at the ortho and para positions, directing incoming electrophiles to substitute at these sites. orgosolver.com

Role of the Nitrile Group in Electronic Properties and Reactivity

The nitrile group (-C≡N) exerts a powerful influence on the electronic properties and reactivity of the aromatic ring, acting as a strong deactivating group. Its effects are contrary to those of the butoxy group.

Electron-Withdrawing Nature: The nitrile group withdraws electron density from the benzene ring through both a strong inductive effect and a resonance effect. This occurs due to the high electronegativity of the nitrogen atom and the polarization of the C≡N triple bond.

Electrophilicity: By withdrawing electrons, the nitrile group decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (NAS) reactions, especially when a suitable leaving group is present. The nitrile group itself can also act as an effective leaving group in certain nucleophilic substitution reactions.

π-Acceptor Capability: In the context of coordination chemistry, nitrile ligands are recognized as good π-acceptors, capable of stabilizing metal centers through back-donation. researchgate.net

Substituent Effects on Reaction Kinetics and Thermodynamics

The simultaneous presence of an activating butoxy group and a deactivating nitrile group creates a "push-pull" electronic system that significantly impacts reaction kinetics and thermodynamics. The rate and outcome of chemical reactions are governed by the balance of these opposing electronic influences.

Substituents on an aromatic ring can alter reaction rates by orders of magnitude. lumenlearning.com Electron-donating groups (EDG) like methoxy (B1213986) and hydroxy groups are known to increase the rate of electrophilic substitution dramatically, while electron-withdrawing groups (EWG) like the nitro group cause a massive decrease in the reaction rate. lumenlearning.com

In 4-Butoxybenzonitrile, the butoxy group (EDG) and the nitrile group (EWG) are para to each other, maximizing their electronic communication through the π-system. This arrangement is crucial in various reactions. For example, in the Mitsunobu-type condensation of n-butanol with 4-cyanophenol to produce this compound, the electronic character of the 4-cyanophenol, influenced by the cyano group, is a key factor in the reaction's success. nii.ac.jp The kinetics of such reactions are sensitive to the electronic nature of all reactants. For instance, in the reaction of benzoquinone derivatives with thiols, electron-withdrawing substituents lead to significantly higher reaction rate constants compared to electron-donating substituents. nih.gov

| Substituent Group | Classification | Primary Electronic Effect | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) | Directing Influence (for EAS) |

|---|---|---|---|---|---|

| Butoxy (-OC₄H₉) | Activating | Electron-Donating (Resonance) | Increases Rate | Decreases Rate | Ortho, Para |

| Nitrile (-CN) | Deactivating | Electron-Withdrawing (Inductive & Resonance) | Decreases Rate | Increases Rate | Meta |

Conformational Analysis and its Impact on Molecular Interactions

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how it interacts with other molecules. The key source of conformational flexibility is the n-butoxy group, which has several rotatable single bonds.

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for investigating molecular structures, properties, and reactivity, offering insights that complement experimental findings. openaccessjournals.com These methods are particularly valuable for studying complex systems and predicting chemical phenomena at the atomic level. openaccessjournals.comcmb.ac.lk

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational quantum mechanics method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgscispace.com It has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgresearchgate.net DFT calculations are used to determine a system's properties based on its spatially dependent electron density. scispace.com

For this compound, DFT calculations can elucidate a range of properties crucial for understanding its reactivity:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional structure, including bond lengths and angles, by finding the minimum energy conformation. orientjchem.org

Electronic Structure: It allows for the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are fundamental to predicting chemical reactivity.

Reactivity Indices: Concepts like electronegativity and chemical hardness can be quantified through DFT, providing a theoretical basis for reactivity trends. scispace.com

Molecular Electrostatic Potential (MEP): DFT can generate MEP maps, which visualize the electron density distribution across the molecule. orientjchem.org These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. orientjchem.org

Spectroscopic Properties: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to confirm structural assignments. orientjchem.org

| Calculated Property | Significance |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. orientjchem.org |

| Total Energy | Used to compare the stability of different conformers or isomers. youtube.com |

| HOMO/LUMO Energies and Gap | Indicates susceptibility to electrophilic/nucleophilic attack and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes charge distribution, identifying reactive sites for electrophilic and nucleophilic attack. orientjchem.org |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the partial charge on each atom, offering insight into polar bonds and reactive centers. |

| Vibrational Frequencies | Predicts IR and Raman spectra for comparison with experimental data to verify structure. orientjchem.org |

By applying DFT, researchers can model how the electron-donating butoxy group and the electron-withdrawing nitrile group collectively influence the electronic landscape of this compound, thus providing a theoretical foundation for its observed chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility and intermolecular interactions that govern the macroscopic properties of substances like this compound. For a molecule with a flexible alkyl chain such as the butoxy group in this compound, a multitude of conformations are possible due to the rotation around single bonds.

These conformational preferences are critical in understanding the intermolecular interactions, which are the basis for the material's bulk properties, including its liquid crystalline behavior. vanderbilt.edu this compound serves as a precursor or component in the synthesis of more complex liquid crystalline materials. vanderbilt.eduresearchgate.net In such systems, intermolecular forces like van der Waals interactions, dipole-dipole interactions (originating from the polar nitrile group), and π-π stacking between the benzene rings are crucial. MD simulations can model how individual molecules pack together, revealing the preferred orientations that lead to the formation of ordered phases like the smectic A phase observed in its derivatives. vanderbilt.edu For instance, computer simulations of related mesogenic molecules have demonstrated the existence of fully conjugated conformations that facilitate well-defined three-dimensional donor-acceptor architectures through strong face-to-face and edge-to-edge interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in medicinal chemistry and materials science for predicting the behavior of novel molecules and guiding the design of compounds with desired characteristics. For derivatives of this compound, QSAR and QSPR studies can elucidate the key structural features that determine their efficacy as therapeutic agents or their physical properties.

The process involves calculating a set of numerical values, known as molecular descriptors, for a series of compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). asianpubs.orgias.ac.in A mathematical model is then developed to link these descriptors to an observed activity or property.

While specific QSAR/QSPR studies focused exclusively on this compound are not prevalent, extensive research on related benzonitrile (B105546) derivatives provides a framework for understanding its potential applications. For example, QSAR studies on 2-amino-6-arylsulfonylbenzonitrile derivatives have been conducted to model their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. asianpubs.orgias.ac.injournalajacr.com These studies have successfully used topological indices (e.g., Wiener index, Randic connectivity index) and electronic descriptors to build predictive models. asianpubs.orgias.ac.in Similarly, a 3D-QSAR study on benzonitrile derivatives as farnesyltransferase inhibitors used Comparative Molecular Field Analysis (CoMFA) to model steric and electrostatic fields, achieving a model with high predictive power. nih.gov

The table below summarizes findings from representative QSAR/QSPR studies on various benzonitrile derivatives, illustrating the types of models and their statistical validation.

| Compound Series | Target Activity/Property | Key Descriptors/Method | Statistical Results | Reference |

| Benzonitrile Derivatives | Farnesyltransferase Inhibition | CoMFA (3D-QSAR) | r² = 0.991, q² = 0.619, r²_pred = 0.770 | nih.gov |

| 2-Amino-6-arylsulfonylbenzonitriles | Anti-HIV-1 Activity (NNRTIs) | Substituent Electronic Descriptors (SED), MOLMAP, GA-PLS | r² = 0.83, q² = 0.70 | journalajacr.com |

| 2-Amino-6-arylsulfonylbenzonitriles | Lipophilicity (log P) | Randic (χ) index, Kier-Hall E-state indices (QSPR) | R² = 0.948 (Training Set), R² = 0.941 (Test Set) | ias.ac.in |

| 2-Amino-6-arylsulfonylbenzonitriles | Anti-HIV-1 Activity (NNRTIs) | Topological Indices (Wiener, Randic, Szeged) | Monoparametric and multiparametric correlations explored | asianpubs.org |

Table Definitions: r² (Coefficient of determination), q² (Cross-validated r²), r²_pred (Predictive r² for external test set), CoMFA (Comparative Molecular Field Analysis), GA-PLS (Genetic Algorithm-Partial Least Squares).

These studies show that properties like lipophilicity and electronic distribution are critical for the biological activity of benzonitrile compounds. ias.ac.innih.gov By applying these principles, one could develop QSAR/QSPR models for this compound derivatives to predict their behavior and optimize their structure for specific applications.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions, including the characterization of transient intermediates and high-energy transition states. Understanding the reaction mechanism for the synthesis of this compound allows for the optimization of reaction conditions to improve yield and minimize byproducts.

One documented method for synthesizing this compound is the Schmidt reaction, which converts an aldehyde, in this case, 4-butoxybenzaldehyde (B1265825), into a nitrile using an azide (B81097) reagent like azidotrimethylsilane (B126382) (TMSN₃) in the presence of an acid catalyst. mdpi.com The mechanism of the Schmidt reaction has been a subject of kinetic studies. mdpi.com A theoretical investigation would typically involve the following steps modeled using quantum chemical methods like Density Functional Theory (DFT):

Protonation/Activation: The carbonyl oxygen of 4-butoxybenzaldehyde is activated by the acid catalyst (e.g., TfOH), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The azide (from TMSN₃) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration and Rearrangement: The intermediate undergoes dehydration, followed by a rearrangement where the butoxyphenyl group migrates to one of the nitrogen atoms, leading to the expulsion of dinitrogen gas (N₂).

Deprotonation: The final step is the deprotonation of the resulting nitrilium ion to yield this compound.

Computational chemistry can calculate the energy of the reactants, products, intermediates, and, crucially, the transition states that connect them. This generates a reaction energy profile, which identifies the rate-determining step (the one with the highest energy barrier) and provides insights into the reaction kinetics.

Another synthetic route involves the nickel-catalyzed cyanation of aryl electrophiles. amazonaws.com A theoretical study of such a cross-coupling reaction would focus on the catalytic cycle, likely involving:

Oxidative Addition: The aryl halide adds to the low-valent Nickel(0) catalyst.

Transmetalation or Ligand Exchange: The cyanide source replaces a ligand on the nickel center.

Reductive Elimination: The final step where the aryl group and the cyanide couple and are eliminated from the nickel center, forming this compound and regenerating the Ni(0) catalyst for the next cycle.

Theoretical investigations can model the geometry and electronic structure of these organometallic intermediates and transition states, explaining catalyst efficiency and selectivity. uga.edu

Computational Docking Methods for Molecular Target Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. uran.ua This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

For derivatives of this compound, which have been explored as inhibitors of various enzymes, molecular docking can provide critical insights into their mechanism of action. asianpubs.orgnih.gov The process involves several key stages:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from crystallographic data (e.g., from the Protein Data Bank). The structure of the ligand (e.g., a derivative of this compound) is generated and its low-energy conformation is determined.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Based on QSAR studies of related compounds, potential targets for docking studies of this compound derivatives include farnesyltransferase and HIV-1 reverse transcriptase. ias.ac.innih.gov For example, docking a series of benzonitrile analogs into the active site of farnesyltransferase could reveal why certain substituents enhance inhibitory activity. The model might show that the butoxy group of this compound fits into a specific hydrophobic pocket, while the nitrile group forms a crucial hydrogen bond or dipole interaction with a key residue in the active site. The results from such docking studies can be used to explain structure-activity relationships observed in QSAR models and to rationally design new derivatives with improved binding affinity and selectivity. uran.ua

Spectroscopic and Analytical Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis of 4-Butoxybenzonitrile and its Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the butoxy group and the aromatic ring are observed.

A typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz displays the following characteristic peaks: a triplet at approximately 0.96 ppm corresponding to the terminal methyl (CH₃) protons of the butyl chain, a multiplet around 1.42–1.53 ppm for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, another multiplet at about 1.73–1.80 ppm for the methylene protons adjacent to the oxygen atom, and a triplet at 3.98 ppm for the methylene protons directly bonded to the oxygen (OCH₂). The aromatic protons appear as two doublets in the downfield region, typically around 6.90–6.93 ppm and 7.50–7.56 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. amazonaws.com

The analysis of ¹H NMR spectra extends to various derivatives of this compound, providing insights into the electronic effects of different substituents on the aromatic ring. For instance, the introduction of an electron-donating group like a methyl group in 4-Butoxytoluene results in an upfield shift of the aromatic protons compared to this compound. rsc.org Conversely, an electron-withdrawing group such as a trifluoromethyl group in 1-Butoxy-4-(trifluoromethyl)benzene causes a downfield shift of the aromatic proton signals. rsc.org

Table 1: ¹H NMR Data for this compound and its Derivatives in CDCl₃ amazonaws.comrsc.org

| Compound | Chemical Shift (δ) in ppm |

| This compound | 0.96 (t, 3H, CH₃), 1.42–1.53 (m, 2H, CH₂CH₃), 1.73–1.80 (m, 2H, CH₂CH₂O), 3.98 (t, 2H, OCH₂), 6.90–6.93 (d, 2H, Ar-H), 7.50–7.56 (d, 2H, Ar-H) |

| 4-Butoxytoluene | 0.97 (t, 3H), 1.43-1.53 (m, 2H), 1.71-1.78 (m, 2H), 2.28 (s, 3H), 3.93 (t, 2H), 6.80 (d, 2H), 7.07 (d, 2H) |

| 1-Bromo-4-butoxybenzene | 0.88 (t, 3H), 1.34-1.44 (m, 2H), 1.61-1.70 (m, 2H), 3.82 (t, 2H), 6.68 (d, 2H), 7.26 (d, 2H) |

| 1-Butoxy-4-fluorobenzene | 0.97 (t, 3H), 1.43-1.53 (m, 2H), 1.71-1.78 (m, 2H), 3.91 (t, 2H), 6.80-6.84 (m, 2H), 6.96 (t, 2H) |

| 1-Butoxy-4-(trifluoromethyl)benzene | 0.98 (t, 3H), 1.44-1.54 (m, 2H), 1.74-1.81 (m, 2H), 3.98 (t, 2H), 6.93 (d, 2H), 7.52 (d, 2H) |

¹³C NMR Spectral Analysis for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. wikipedia.org

The proton-decoupled ¹³C NMR spectrum of this compound exhibits distinct signals for each carbon atom. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms or involved in sp² hybridization appearing at lower fields. pressbooks.pub For this compound, the carbon of the nitrile group (C≡N) is typically found around 119 ppm. The aromatic carbons show signals in the range of 104 to 163 ppm, while the aliphatic carbons of the butoxy group resonate at higher fields. amazonaws.com

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound amazonaws.com

| Carbon Atom | Chemical Shift (δ) in ppm |

| C≡N | ~119 |

| Aromatic C-CN | ~104 |

| Aromatic C-H (ortho to -CN) | ~134 |

| Aromatic C-H (meta to -CN) | ~115 |

| Aromatic C-O | ~163 |

| O-CH₂ | ~68 |

| -CH₂CH₂O- | ~31 |

| -CH₂CH₃ | ~19 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

For more complex molecules or to unambiguously assign signals, two-dimensional (2D) NMR techniques are employed. wikipedia.orgulethbridge.ca These experiments correlate nuclear spins through chemical bonds or through space, providing a map of molecular connectivity. ucsb.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons in the butyl chain, confirming their sequence. It would also show correlations between the coupled aromatic protons. princeton.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signal to the signal of the carbon it is attached to. wikipedia.org This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. emerypharma.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. jasco-global.com

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Nitrile (C≡N) Stretch: A sharp and strong absorption band in the IR spectrum, typically appearing around 2220-2230 cm⁻¹, is a definitive indicator of the nitrile functional group. This vibration involves the stretching of the carbon-nitrogen triple bond.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. scielo.org.mx C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 675-900 cm⁻¹ range. For a 1,4-disubstituted benzene ring, a strong band is expected around 810-840 cm⁻¹.

Butoxy Group Vibrations: The C-H stretching vibrations of the aliphatic butyl chain are seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-O-C stretching vibration of the ether linkage results in a strong absorption band, usually in the region of 1240-1260 cm⁻¹ for aryl alkyl ethers. uobabylon.edu.iq

Raman spectroscopy provides complementary information. horiba.com While IR spectroscopy is based on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. edinst.com Therefore, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org For this compound, the symmetric stretching of the aromatic ring and the C≡N stretch are typically strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2230 (Strong, Sharp in IR) |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aromatic Ring | C-H Stretching | > 3000 |

| Aromatic Ring | C-H Bending (1,4-disub.) | 810 - 840 |

| Ether (Ar-O-CH₂) | C-O-C Asymmetric Stretch | 1240 - 1260 |

| Alkyl (-C₄H₉) | C-H Stretching | 2850 - 2960 |

Applications in Reaction Monitoring and Purity Assessment

Vibrational spectroscopy is a powerful tool for real-time reaction monitoring. clairet.co.ukjasco-global.com For instance, in the synthesis of this compound from 4-hydroxybenzonitrile (B152051) and 1-bromobutane, IR spectroscopy can be used to follow the progress of the reaction. uobabylon.edu.iq The disappearance of the broad O-H stretching band of the starting phenol (B47542) (around 3200-3600 cm⁻¹) and the appearance of the aliphatic C-H stretching bands of the butoxy group would indicate the conversion of the reactant to the product. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for this purpose, as it allows for in-situ analysis of the reaction mixture without extensive sample preparation. mt.com

Raman spectroscopy can also be employed for purity assessment. nih.govnih.gov Since the Raman spectrum provides a unique molecular fingerprint, it can be used to detect the presence of impurities. horiba.com For example, the presence of unreacted starting materials or byproducts in a sample of this compound would result in additional peaks in the Raman spectrum, allowing for a qualitative and, with appropriate calibration, quantitative assessment of purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the molecular weight determination and structural elucidation of organic compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₃NO), the exact mass is calculated to be 175.0997 g/mol . Experimental data obtained through HRMS confirms this with high precision. For instance, in a study involving the synthesis of 4-alkoxybenzonitriles, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 4-(nonyloxy)benzonitrile, was 246.1852, with the found value being 246.1846. thieme-connect.com Similarly, for 4-(cinnamyloxy)benzonitrile, the calculated m/z for [M+H]⁺ was 236.1070 and the found value was 236.1078. thieme-connect.com These examples underscore the accuracy of HRMS in confirming the molecular formula of synthesized compounds. Another study reported the use of a time-of-flight (TOF) mass spectrometer for HRMS analysis.

Table 1: Representative HRMS Data for 4-Alkoxybenzonitrile Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 4-(Nonyloxy)benzonitrile | C₁₆H₂₃NO | 246.1852 | 246.1846 | thieme-connect.com |

| 4-(Cinnamyloxy)benzonitrile | C₁₆H₁₃NO | 236.1070 | 236.1078 | thieme-connect.com |

| 4-((4-Methoxybenzyl)oxy)benzonitrile | C₁₅H₁₃NO₂ | 240.1019 | 240.1015 | thieme-connect.com |

| 4-(Furan-2-ylmethoxy)benzonitrile | C₁₂H₉NO₂ | 200.0706 | 200.0703 | thieme-connect.com |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a gold standard for identifying and quantifying volatile and semi-volatile organic compounds in a mixture, making it ideal for assessing the purity of this compound. wikipedia.orgnist.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it travels through a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. nist.gov The purity of the this compound sample can be determined by the relative area of its peak in the total ion chromatogram (TIC). nist.gov The technique is widely used for the analysis of various organic compounds, including those in food, environmental samples, and chemical engineering processes. wikipedia.org High-purity solvents are essential for GC-MS to avoid interference with the analytes. scharlab.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Derivatives

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile, thermally labile, and polar molecules. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov While this compound itself is amenable to GC-MS, its non-volatile derivatives, which may be synthesized for various applications, are often analyzed using ESI-MS.

For instance, in the synthesis of more complex molecules derived from this compound, ESI-MS is used to confirm the molecular weight of the products. amazonaws.com The process involves dissolving the sample in a suitable solvent and infusing it into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase and directed into the mass analyzer. nih.gov Often, ESI is coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov Chemical derivatization can be employed to enhance the ionization efficiency and detectability of certain compounds in ESI-MS. ddtjournal.com For example, ketones and aldehydes can be derivatized to introduce a chargeable moiety. ddtjournal.com In some cases, trimethylsilyl (B98337) (TMS) derivatives are analyzed by GC-ESI/MS, where they may hydrolyze back to their native polar forms, making them suitable for ESI analysis. nih.gov

Advanced Spectroscopic Techniques for Specialized Research

Beyond mass spectrometry, other spectroscopic techniques provide deeper insights into the electronic structure and three-dimensional arrangement of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uklibretexts.org This technique is particularly useful for studying compounds with chromophores, which are functional groups that absorb light in the UV-vis region. shu.ac.uk In this compound, the benzonitrile (B105546) moiety acts as a chromophore.

The absorption of UV radiation by organic molecules is typically restricted to those containing valence electrons with low excitation energies. shu.ac.uk The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the nitrile group. libretexts.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic environment and the extent of conjugation in the molecule. rsc.org The butoxy group, being an electron-donating group, can influence the electronic transitions of the benzonitrile system, potentially causing a shift in the absorption maxima compared to unsubstituted benzonitrile. The study of electronic transitions provides valuable information about the molecule's electronic structure and conjugation. researchgate.net

Table 2: Electronic Transitions in Organic Molecules

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| σ → σ | < 200 | High |

| n → σ | 150 - 250 | Low to Medium |

| π → π | 200 - 700 | 1,000 - 10,000 |

| n → π | 200 - 700 | 10 - 100 |

Data sourced from general principles of UV-Vis spectroscopy. shu.ac.uklibretexts.org

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The technique involves irradiating a single crystal of the compound with a beam of X-rays. iastate.edu The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. iastate.edu By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be constructed, from which the atomic positions can be determined. uhu-ciqso.es This detailed structural information is invaluable for understanding intermolecular interactions, such as crystal packing forces, and for correlating the solid-state structure with the compound's physical properties. uhu-ciqso.esresearchgate.net While no specific single-crystal XRD data for this compound was found in the provided search results, the technique remains the most powerful tool for obtaining its precise solid-state structure.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, modern instruments can generate vast and complex datasets, such as full spectra from NMR, IR, or mass spectrometry. abcr.com Chemometric tools are essential for navigating this complexity, enabling researchers to uncover hidden patterns, classify samples, and build predictive models. nih.gov These techniques are particularly valuable for tasks like spectral fingerprinting and advanced data interpretation.

Multivariate statistical analysis refers to a collection of methods used to analyze data with multiple variables. In spectroscopy, the intensity at each wavelength or frequency is a variable, resulting in a high-dimensional dataset. Principal Component Analysis (PCA) is one of the most common multivariate techniques used for spectral fingerprinting. labsolu.ca

PCA reduces the dimensionality of complex spectral data while retaining the most important information. It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. By plotting the scores of the samples on these PCs, it is possible to visualize groupings and relationships within the data. vulcanchem.commyskinrecipes.com

This approach has been successfully applied to the analysis of nitrile-functionalized compounds. vulcanchem.comtandfonline.commyskinrecipes.com For example, by applying PCA to NMR spectroscopic data of a series of benzonitrile derivatives, researchers can achieve distinct clustering of different compounds based on their structural features. vulcanchem.comtandfonline.commyskinrecipes.com This allows for the creation of a "spectral fingerprint" where each compound or class of compounds occupies a unique region in the PCA scores plot, enabling rapid classification and identification. labsolu.ca This method is powerful for differentiating closely related structures and identifying outliers in a set of samples. vulcanchem.com

The integration of Artificial Intelligence (AI) and Machine Learning (ML) represents a significant advancement in the interpretation of complex scientific data, including spectroscopic and microscopic results. aps.org These data-driven approaches can identify subtle patterns and correlations that are difficult for humans to detect, leading to more accurate predictions and classifications. aps.org

In the field of liquid crystals, ML algorithms are increasingly used to analyze data and predict material properties. For instance, machine learning models can be trained on spectroscopic data to predict phase transition temperatures or to classify the type of liquid crystal phase. Neural networks, a subset of machine learning, have been used to analyze polarized light microscopy images to automatically identify textures and detect molecular ordering transitions. researchgate.net

Recent research has demonstrated that ML frameworks can process thousands of microscopy images collected during liquid crystal phase transitions to classify analytes with high accuracy (over 99%), far exceeding traditional analysis methods. aps.org Furthermore, deep learning models are being developed to facilitate the inverse design of materials, where a model could predict the molecular structure needed to achieve a specific optical or physical property. This synergy between AI and analytical science is paving the way for the rapid discovery and characterization of new materials with tailored functionalities. aps.org

Applications of 4 Butoxybenzonitrile and Its Derivatives in Advanced Materials

Liquid Crystals and Optoelectronic Devices

The discovery of cyanobiphenyls revolutionized the field of liquid crystal displays (LCDs), and 4-alkoxy-4'-cyanobiphenyls, including 4-Butoxybenzonitrile, are a key class of materials in this domain. worktribe.comnih.gov Their properties are fundamental to the operation of various optoelectronic devices.

Role of this compound in Liquid Crystal Synthesis

This compound is a crucial intermediate and a direct precursor in the synthesis of various liquid crystalline materials. researchgate.netlookchem.com The synthesis of homologous series of liquid crystal trimers, such as 4,4′-bis[ω-(4-cyanobiphenyl-4′-yloxy)alkoxy]biphenyls, utilizes precursors derived from cyanobiphenyls. rsc.org The presence of the cyano (-CN) group provides a strong dipole moment, which is essential for the electric field response of the liquid crystal molecules in a display. nih.gov The butoxy group (-OC₄H₉), an alkoxy chain, influences the material's melting point and the temperature range over which it exhibits liquid crystalline phases (mesophases). worktribe.com

The synthesis of various 4'-alkyl-4-cyanobiaryls, which are important liquid crystal compounds, can be achieved through methods like the cross-coupling of the terephthalonitrile (B52192) dianion with neutral aromatic nitriles, followed by alkylation. nih.gov This highlights the role of benzonitrile (B105546) derivatives as key reactants in creating the core structures of liquid crystals.

Structure-Mesomorphic Property Relationships in Liquid Crystalline Derivatives

The relationship between the molecular structure of this compound derivatives and their mesomorphic properties is a critical area of study for designing new liquid crystal materials. The length of the alkoxy chain (in this case, the butoxy group) significantly influences the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases. mdpi.comgrowingscience.com

For instance, in the homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, all compounds with alkoxy chains from ethoxy to octoxy exhibit both nematic and smectic A phases. mdpi.com The longer alkoxy chains in this series also lead to the appearance of a smectic C phase. mdpi.com Similarly, in a series of liquid crystal trimers, varying the length of the alkoxy spacer from three to twelve methylene (B1212753) units resulted in all members showing enantiotropic nematic behavior, with longer spacers inducing monotropic smectic A phases. rsc.org This is attributed to specific interactions between the different mesogenic units within the molecule. rsc.org The presence of different linking groups and terminal moieties also plays a crucial role in determining the mesophase behavior and thermal stability of the resulting liquid crystal. growingscience.commdpi.com

| Compound Series | Alkoxy Chain Length (n) | Observed Liquid Crystal Phases | Reference |

|---|---|---|---|

| 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines | 2-8 | Nematic, Smectic A | mdpi.com |

| 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines | 7, 8 | Nematic, Smectic A, Smectic C | mdpi.com |

| 4,4′-bis[ω-(4-cyanobiphenyl-4′-yloxy)alkoxy]biphenyls | 3-12 | Nematic | rsc.org |

| 4,4′-bis[ω-(4-cyanobiphenyl-4′-yloxy)alkoxy]biphenyls | 4-11 | Nematic, Monotropic Smectic A | rsc.org |

Development of High-Performance Materials for Displays

The unique electro-optical properties of liquid crystals derived from 4-alkoxy-4'-cyanobiphenyls are central to the development of high-performance displays. worktribe.com A key application is in twisted nematic (TN) displays, a technology that was a major breakthrough in making large, low-power LCDs practical. newvisiondisplay.comwikipedia.org In a TN display, the liquid crystal molecules are twisted by 90 degrees in the off-state, allowing light to pass through crossed polarizers. newvisiondisplay.comunits.it When a voltage is applied, the molecules align with the electric field, untwisting and blocking the light. units.it

4-Alkoxy-4'-cyanobiphenyls possess a positive dielectric anisotropy, which is a requirement for the fast switching speeds needed in TN displays. worktribe.com The development of super twisted nematic (STN) displays, with a twist angle greater than 180 degrees, offered improved contrast ratios and viewing angles over standard TN displays. displaydaily.com Film-compensated STN (FSTN) displays further enhanced performance by using a polymer film to correct for color dispersion. newvisiondisplay.com The continual refinement of liquid crystal materials, including those based on the this compound structure, contributes to the advancement of these and other display technologies like in-plane switching (IPS) and vertical alignment (VA). wikipedia.org

Polymers and Resins

The nitrile group and the aromatic structure of this compound make it a valuable intermediate in the synthesis of various polymers and resins. While not always directly used as a monomer in large-scale commodity plastics, its derivatives play a role in creating specialized polymers with tailored properties.

Use as a Monomer or Intermediate in Polymer Synthesis